![molecular formula C6H14Cl2N2 B1434305 2,6-Diazaspiro[3.4]octane dihydrochloride CAS No. 1630906-93-2](/img/structure/B1434305.png)

2,6-Diazaspiro[3.4]octane dihydrochloride

Vue d'ensemble

Description

2,6-Diazaspiro[3.4]octane dihydrochloride is a chemical compound with the CAS Number: 1630906-93-2 . It has a molecular weight of 185.1 and its physical form is solid .

Synthesis Analysis

A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . This involved exploring diverse variants of the molecular periphery, including various azole substituents .Molecular Structure Analysis

The molecular formula of 2,6-Diazaspiro[3.4]octane dihydrochloride is C6H14Cl2N2 . The compound has a molecular weight of 185.1 .Physical And Chemical Properties Analysis

2,6-Diazaspiro[3.4]octane dihydrochloride is a solid compound . It has a molecular weight of 185.1 and is stored in a refrigerator .Applications De Recherche Scientifique

Fermentation Process Development

Fermentation processes play a critical role in the production of biodegradable polymers like medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs), which are produced efficiently from carbon sources such as alkanes and alkanoic acids. Advances in metabolic engineering and fermentation kinetics are expected to enhance productivity and reduce production costs (Zhiyong Sun et al., 2007).

Downstream Processing of Biologically Produced Chemicals

The review on downstream processing emphasizes the significance of efficient separation and purification methods for biologically produced chemicals, including diols like 1,3-propanediol and 2,3-butanediol, which are crucial for industrial applications. Improved separation technologies are vital for enhancing yield, purity, and reducing energy consumption (Zhi-Long Xiu & A. Zeng, 2008).

Cosmetic Preservatives as Therapeutic Agents

A study explored the use of cosmetic preservatives known as formaldehyde releasers (FARs) for their potential as therapeutic tissue cross-linking agents. This research illustrates the crossover potential of chemical compounds from cosmetic applications to therapeutic uses, highlighting the versatility of chemical compounds in different domains (Natasha Babar et al., 2015).

Analytical Methods in Food Safety

Analytical approaches for detecting chemical toxicants in food, such as MCPD esters and glycidyl esters, are crucial for ensuring food safety. This review underscores the importance of advanced analytical methods for assessing the safety of food products and the potential health risks associated with chemical contaminants (C. Crews et al., 2013).

Enhancing Fermentative Production

Strategies to enhance the fermentative production of acetoin, a compound used in various industries including food and cosmetics, have been reviewed. This research points to genetic engineering, process control, and medium optimization as effective strategies for increasing acetoin production, reflecting the broader potential for optimizing chemical production processes (Zijun Xiao & J. Lu, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2,7-diazaspiro[3.4]octane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-2-7-3-6(1)4-8-5-6;;/h7-8H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDGMPRUUZUVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diazaspiro[3.4]octane dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

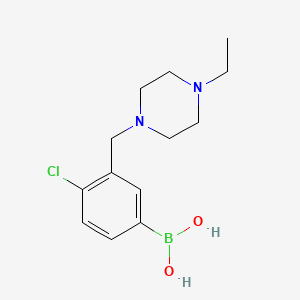

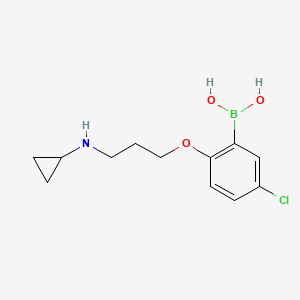

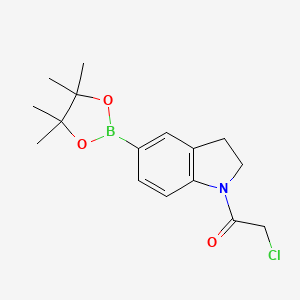

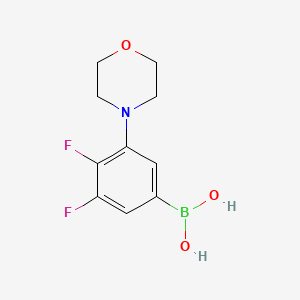

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.